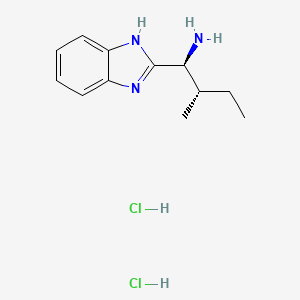

![molecular formula C18H19ClFN3OS B3016753 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321947-66-3](/img/structure/B3016753.png)

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a derivative of benzamide with potential pharmacological properties. It is structurally related to a class of compounds that have been synthesized and evaluated for various biological activities, including anti-inflammatory and anticancer effects. The presence of a benzothiazole moiety and a fluorine atom suggests that the compound could exhibit significant biological activity due to the electron-withdrawing nature of these groups, which often leads to increased reactivity and binding affinity to biological targets.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the acyl chlorination of fluoro-substituted benzoic acids, followed by coupling with amines and subsequent cyclization. For instance, a series of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides were synthesized using a similar approach, starting from 2-fluorobenzoic acid or 2,4-difluorobenzoic acid, which were then coupled with 2-aminobenzoic acid and cyclized in the presence of acetic anhydride . This method could potentially be adapted for the synthesis of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride by selecting appropriate starting materials and reaction conditions.

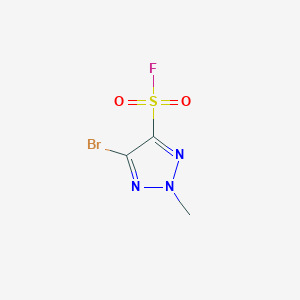

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as infrared spectroscopy, 1H NMR spectroscopy, and mass spectroscopy. In some cases, the structure is further elucidated by single-crystal X-ray diffraction . These techniques would be essential in determining the precise molecular structure of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, ensuring the correct placement of functional groups and the overall molecular conformation.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, particularly due to the reactivity of the amide group and the presence of substituents that can influence electronic properties. The dimethylamino group could potentially undergo quaternization reactions, while the benzothiazole moiety might engage in electrophilic substitution reactions due to the electron-withdrawing fluorine atom. The specific reactivity patterns of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride would need to be studied in detail to understand its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the hydrochloride salts of some benzamide compounds have shown improved solubility and anti-inflammatory activity . The introduction of a fluorine atom and a benzothiazole ring is likely to affect the lipophilicity and electronic properties of the compound, which in turn could impact its pharmacokinetic profile and biological activity. Analyzing these properties would be crucial for assessing the compound's potential as a pharmaceutical agent.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Benzothiazole derivatives, closely related to the compound , have been studied for their corrosion inhibiting effects against steel in acidic environments. These inhibitors exhibit significant stability and high efficiency, with potential adsorption onto surfaces through physical and chemical means. This is an important application in the field of materials science and engineering (Hu et al., 2016).

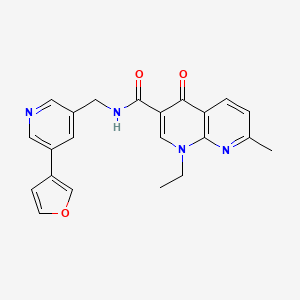

Anticancer Activity

Carboxamide derivatives of benzothiazoles, including compounds with similar structural features, have shown potent cytotoxicity against various cancer cell lines, such as murine leukemia and lung carcinoma. These compounds, with diverse substituents, exhibit strong inhibitory properties on cancer cell growth, highlighting their potential in cancer research and therapy (Deady et al., 2005).

Anti-inflammatory Applications

Benzamide derivatives based on thiazole and thiazoline structures have been synthesized and tested for anti-inflammatory activity. Some of these compounds, closely related to the subject compound, demonstrated significant anti-inflammatory effects, suggesting their potential use in medical treatments for inflammation-related conditions (Lynch et al., 2006).

Antitumor Evaluation

Novel derivatives of benzothiazoles, including those with dimethylamino or fluoro substituents, have been prepared and evaluated for their antitumor properties. These compounds showed cytostatic activities against various human cancer cell lines, indicating their potential as therapeutic agents in oncology (Racané et al., 2006).

Alzheimer's Disease Research

Fluorinated benzamide derivatives, similar in structure to the compound , have been used in PET imaging to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This application is crucial in the early detection and monitoring of Alzheimer's disease progression (Shoghi-Jadid et al., 2002).

Antibacterial Agents

N'-(1,3-benzothiazol-2-yl)-arylamide derivatives, structurally related to the compound , have been synthesized and found to exhibit promising antibacterial activity against various strains, including Staphylococcus aureus. This highlights the potential of these compounds in addressing antibiotic resistance and bacterial infections (Gurram & Azam, 2021).

Melanoma PET Imaging Probes

Positron emission tomography (PET) imaging probes, incorporating structures similar to the compound , have demonstrated exceptional performance in detecting primary and metastatic melanomas. This suggests a significant role in the early diagnosis and treatment of melanoma (Pyo et al., 2020).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3OS.ClH/c1-21(2)10-11-22(17(23)13-6-4-3-5-7-13)18-20-15-9-8-14(19)12-16(15)24-18;/h3-9,12H,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQJAVORPUGLSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B3016681.png)

![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)

![5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016687.png)

![2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione](/img/structure/B3016689.png)

![(E)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B3016691.png)

![4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B3016692.png)

![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)